N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features an amino group, a fluorine atom, and a sec-butoxy group attached to a benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide typically involves multiple steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting 5-amino-2-fluoroaniline is coupled with 4-(sec-butoxy)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to modify the benzamide core or the substituents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. The sec-butoxy group may influence its pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-chlorophenyl)-4-(sec-butoxy)benzamide: Similar structure with a chlorine atom instead of fluorine.
N-(5-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide: Similar structure with a methyl group instead of fluorine.
N-(5-Amino-2-fluorophenyl)-4-(tert-butoxy)benzamide: Similar structure with a tert-butoxy group instead of sec-butoxy.
Uniqueness
N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The sec-butoxy group also provides distinct steric and electronic effects compared to other alkoxy groups.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-butan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-3-11(2)22-14-7-4-12(5-8-14)17(21)20-16-10-13(19)6-9-15(16)18/h4-11H,3,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMYAOGAIAEXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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